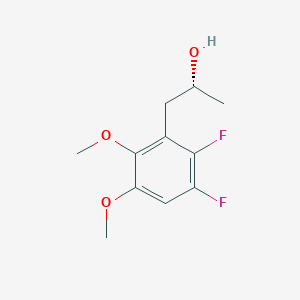
(2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- is a chiral compound with significant interest in the field of organic chemistry. This compound features a benzene ring substituted with two fluorine atoms, two methoxy groups, and a methyl group attached to the ethanol chain. The (aR)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- typically involves multi-step organic reactions. One common approach is to start with a suitably substituted benzene derivative and introduce the fluorine and methoxy groups through electrophilic aromatic substitution reactions. The methyl group can be introduced via Friedel-Crafts alkylation, and the ethanol chain can be added through a Grignard reaction or similar nucleophilic addition process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the methoxy groups to hydroxyl groups.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-fluorinated or de-methoxylated derivatives.
Substitution: Formation of new aromatic compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aR)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the methoxy groups can influence its solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-, (aS)-: The enantiomer of the (aR)- compound, with different stereochemistry.
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl-: Without specifying the stereochemistry.
Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-: Without the methyl group.
Uniqueness
The (aR)- configuration of Benzeneethanol, 2,3-difluoro-5,6-dimethoxy-a-methyl- imparts unique stereochemical properties that can influence its reactivity and interactions in various applications. The presence of both fluorine and methoxy groups provides a balance of stability and reactivity, making it a versatile compound for research and industrial use.
Eigenschaften
Molekularformel |
C11H14F2O3 |
|---|---|
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
(2R)-1-(2,3-difluoro-5,6-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H14F2O3/c1-6(14)4-7-10(13)8(12)5-9(15-2)11(7)16-3/h5-6,14H,4H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
WMKLPGQIBSLFFE-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CC1=C(C(=CC(=C1F)F)OC)OC)O |
Kanonische SMILES |
CC(CC1=C(C(=CC(=C1F)F)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















